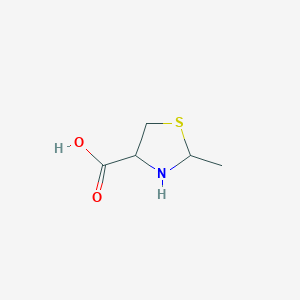
2-Methylthiazolidine-4-carboxylic acid
Cat. No. B131024
Key on ui cas rn:
4165-32-6
M. Wt: 147.2 g/mol
InChI Key: FHTPNEYXMGZOSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05589464
Procedure details


Acetaldehyde (0.27 g) and L-cysteine (0.75 g) were reacted in aqueous solution 10 ml at room temperature for 1.5 hours, followed by solvent evaporation evaporated in vacuo. The resulting product was recrystallized from methanol to yield the title compound. Melting Point: 161°-163° centigrade Optical Rotation [α]26D:-148°.


[Compound]
Name
solution
Quantity
10 mL
Type
solvent
Reaction Step One

Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1](=O)[CH3:2].[NH2:4][C@H:5]([C:8]([OH:10])=[O:9])[CH2:6][SH:7]>>[CH3:1][CH:2]1[NH:4][CH:5]([C:8]([OH:10])=[O:9])[CH2:6][S:7]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.27 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)=O
|
|
Name
|
|
|
Quantity
|
0.75 g
|
|
Type
|
reactant
|
|
Smiles
|
N[C@@H](CS)C(=O)O
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by solvent evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting product was recrystallized from methanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1SCC(N1)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US05589464
Procedure details


Acetaldehyde (0.27 g) and L-cysteine (0.75 g) were reacted in aqueous solution 10 ml at room temperature for 1.5 hours, followed by solvent evaporation evaporated in vacuo. The resulting product was recrystallized from methanol to yield the title compound. Melting Point: 161°-163° centigrade Optical Rotation [α]26D:-148°.


[Compound]
Name
solution
Quantity
10 mL
Type
solvent
Reaction Step One

Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1](=O)[CH3:2].[NH2:4][C@H:5]([C:8]([OH:10])=[O:9])[CH2:6][SH:7]>>[CH3:1][CH:2]1[NH:4][CH:5]([C:8]([OH:10])=[O:9])[CH2:6][S:7]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.27 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)=O
|
|
Name
|
|
|
Quantity
|
0.75 g
|
|
Type
|
reactant
|
|
Smiles
|
N[C@@H](CS)C(=O)O
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by solvent evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting product was recrystallized from methanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1SCC(N1)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
